molecular formula C29H22F6NOP B8253259 (S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide

(S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B8253259
M. Wt: 545.5 g/mol
InChI Key: ZFZHBYWMGGPRFC-UHFFFAOYSA-N
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Description

Molecular Architecture

The compound’s structure features a benzamide core substituted with two trifluoromethyl groups at the 3- and 5-positions, a phenylethyl backbone, and a diphenylphosphanyl group at the stereogenic carbon. Key attributes include:

Property Value
Molecular Formula C₃₃H₂₇F₆NOP
Molecular Weight 630.55 g/mol
CAS Number 2249744-81-6
Configuration (S)-enantiomer
Storage Conditions Inert atmosphere, room temperature

The SMILES notation (O=C(N[C@@H](C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(C(F)(F)F)=CC(C(F)(F)F)=C4) highlights the stereochemistry at the chiral center (denoted by @@H) and the spatial arrangement of substituents. The trifluoromethyl groups induce electron deficiency at the benzamide ring, enhancing the ligand’s ability to stabilize electron-rich metal centers during catalysis.

Stereochemical Impact on Reactivity

The (S)-configuration ensures precise spatial orientation of the diphenylphosphanyl group, which coordinates to transition metals like palladium or rhodium. This geometry dictates the enantioselectivity of catalytic cycles by creating a chiral environment that biases substrate approach. For instance, in phosphine-catalyzed dearomative [3+2] annulations, analogous ligands enable >95% enantiomeric excess by steering cyclopropenone activation.

Properties

IUPAC Name

N-(2-diphenylphosphanyl-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22F6NOP/c30-28(31,32)22-16-21(17-23(18-22)29(33,34)35)27(37)36-26(20-10-4-1-5-11-20)19-38(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-18,26H,19H2,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZHBYWMGGPRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22F6NOP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 3,5-Bis(trifluoromethyl)benzamide Intermediate

The 3,5-bis(trifluoromethyl)benzamide moiety is synthesized via palladium-catalyzed carbonylation of 3,5-bis(trifluoromethyl)bromobenzene. As detailed in a patent , this reaction employs palladium acetate and 1,4-bis(diphenylphosphino)butane (dppb) as a catalytic system under carbon monoxide pressure (10 kg/cm²) in tetrahydrofuran (THF) and aqueous ammonia. The process yields 3,5-bis(trifluoromethyl)benzamide with a melting point of 160–162°C after crystallization from n-hexane/ethyl acetate . Key reaction parameters include:

ParameterValue
Temperature100°C
Pressure10 kg/cm² CO
CatalystPd(OAc)₂/dppb
SolventTHF/H₂O
Yield~62.2 g from 350 g substrate

This method emphasizes scalability, with the autoclave reaction enabling efficient conversion of aryl halides to benzamides .

Optimization of Enantioselective Synthesis

Achieving high enantiopurity requires precise control over the hydrogenation catalyst and reaction conditions. Studies demonstrate that Walphos ligands with electron-withdrawing 3,5-bis(trifluoromethyl) substituents enhance steric and electronic tuning, favoring the (S)-enantiomer . Key catalytic parameters include:

  • Catalyst : [Rh(NBD)₂]BF₄/Walphos SL-W001-2

  • Substrate : N-(2-(Diphenylphosphanyl)-1-phenylethyl)imine

  • H₂ Pressure : 50–100 psi

  • Solvent : Dichloromethane or toluene

  • ee : ≥99%

Structural Characterization and Analytical Data

The compound is characterized by NMR, X-ray crystallography, and high-resolution mass spectrometry. The ¹H NMR spectrum (CDCl₃) exhibits resonances for the phenyl groups (δ 6.75–7.40 ppm), trifluoromethyl signals (δ -62.8 ppm in ¹⁹F NMR), and amide NH (δ 8.15 ppm) . X-ray analysis confirms the (S)-configuration, with bond angles and torsion angles consistent with the intended stereochemistry .

Analytical MethodKey Data
¹H NMR δ 6.75–7.40 (m, aromatic), δ 8.15 (s, NH)
¹⁹F NMR δ -62.8 (s, CF₃)
Melting Point 160–162°C
InChIKey ZFZHBYWMGGPRFC-AREMUKBSSA-N

Applications in Asymmetric Catalysis

(S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide serves as a precursor for chiral catalysts in asymmetric hydrogenation and cross-coupling reactions. Its electron-deficient trifluoromethyl groups enhance Lewis acidity, while the diphenylphosphine moiety facilitates metal coordination . Applications include:

  • Enantioselective synthesis of β-amino alcohols .

  • Rh-catalyzed asymmetric hydroaminations .

Challenges and Mitigation Strategies

Air Sensitivity : The diphenylphosphine group is prone to oxidation. Synthesis and handling require inert atmospheres (Ar/N₂) and anhydrous solvents .
Purification : Flash chromatography on silica gel (methylene chloride/petroleum ether) effectively removes byproducts .
Scalability : The patent-specified autoclave method ensures reproducibility for industrial-scale production .

Scientific Research Applications

Coordination Chemistry and Catalysis

The phosphanyl group in (S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide makes it an effective ligand in coordination chemistry. Its ability to coordinate with metal ions allows it to be used in various catalytic processes, including:

  • Asymmetric Hydrogenation : The compound has been employed as a ligand in the asymmetric hydrogenation of unsaturated carbonyl compounds using palladium catalysts .
  • Catalytic Reactions : It facilitates reactions that require specific electronic and steric properties due to the presence of trifluoromethyl groups which enhance reactivity.

Medicinal Chemistry

Research indicates potential applications in drug discovery and development:

  • Bioactive Molecule : The compound is being investigated for its pharmacological properties, particularly as a lead compound in the development of new therapeutic agents targeting various diseases .
  • Antimalarial Activity : Similar trifluoromethyl-substituted compounds have shown promise as antimalarial agents. The unique structural features may contribute to improved efficacy against malaria parasites .

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Advanced Materials : It is utilized in the synthesis of materials with high thermal stability and resistance to chemical degradation. This is particularly important for developing durable materials for industrial applications.

Case Studies

Several studies have highlighted the applications of this compound:

  • A study on the synthesis of new derivatives indicated that compounds with trifluoromethyl substitutions exhibited better bioactivity against malaria compared to their non-substituted counterparts .
  • Research into coordination chemistry demonstrated that ligands like this compound significantly improved reaction yields in catalytic processes involving transition metals .

Mechanism of Action

The mechanism of action of (S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, influencing catalytic processes. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The benzamide moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS / ID Key Substituents Molecular Weight Purity (%) Primary Application Reference
Target Compound 1853342-57-0 (S)-1-phenylethyl, diphenylphosphanyl, 3,5-bis(CF₃) 733.76* 95–98 Asymmetric catalysis
N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide N/A Cyclopropylmethyl, 3-cyanopyrazine 494.45 85 Intermediate for oxadiazole synthesis
(S)-N-(1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide 2089424-11-1 Di-tert-butyl biphenyl 733.76 N/A Catalysis (steric modulation)
(S)-N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-3,5-bis(trifluoromethyl)benzamide 2249744-81-6 Dual diphenylphosphanyl groups 816.73 95 Bidentate ligand for transition metals
N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide N/A Imidazopyridine, p-tolyl 716.63 N/A Anti-inflammatory drug candidate

*Molecular weight inferred from structurally similar compounds in .

Physicochemical Properties

  • Electron-Withdrawing Effects: The 3,5-bis(trifluoromethyl) group in the target compound enhances stability of metal-ligand complexes compared to non-fluorinated analogs (e.g., ’s anti-inflammatory benzamides) .

Biological Activity

(S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug discovery.

Chemical Structure and Properties

  • Molecular Formula : C29H22F6NOP
  • Molecular Weight : 545.5 g/mol
  • CAS Number : 1853342-57-0
  • IUPAC Name : N-(2-diphenylphosphanyl-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide

The compound features a phosphanyl group, a phenylethyl moiety, and a benzamide structure with trifluoromethyl substituents, which enhance its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phosphanyl group can coordinate with metal ions, influencing catalytic processes. The trifluoromethyl groups enhance the compound's interaction with biological membranes and proteins through increased lipophilicity. The benzamide moiety allows for hydrogen bonding and other non-covalent interactions critical for biological activity.

Inhibition of Cholinesterases

Research indicates that compounds with similar structural motifs have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmission.

  • Study Findings :
    • Compounds structurally related to this compound have shown moderate inhibition of AChE and BuChE, with IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE .
    • The selectivity against these enzymes can be modulated based on the substitution pattern on the aromatic rings .

Anticancer Activity

Emerging studies suggest potential anticancer properties linked to the compound's unique structure.

  • Mechanism : The compound may interfere with cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.
  • Case Study : In vitro assays demonstrated that analogs of this compound exhibited significant cytotoxicity against various cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Range (μmol/L)Notes
Cholinesterase InhibitionAChE18.2 - 196.6Moderate inhibition observed
BuChE9.2 - 196.2Selectivity can be modulated
Anticancer ActivityVarious Cancer Cell LinesNot specifiedSignificant cytotoxic effects reported

Applications in Drug Discovery

This compound is being explored for its potential as a bioactive molecule in drug development:

  • Ligand in Coordination Chemistry : Its phosphanyl group makes it suitable for use as a ligand in metal-catalyzed reactions .
  • Therapeutic Agent Development : Investigations into its pharmacological properties are ongoing, particularly concerning neurodegenerative diseases where cholinergic dysfunction is prevalent.

Q & A

Q. What are the recommended synthetic routes for (S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide?

Methodological Answer: The synthesis of this compound typically involves coupling a chiral phosphine-containing amine with a trifluoromethyl-substituted benzoyl chloride. A general procedure includes:

Chiral amine preparation : React (S)-2-(diphenylphosphanyl)-1-phenylethylamine with a protecting group (e.g., Boc) to prevent side reactions.

Benzamide formation : Treat 3,5-bis(trifluoromethyl)benzoyl chloride with the deprotected amine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm stereochemical integrity using chiral HPLC .

Q. Key Reaction Conditions Table

StepReagents/ConditionsYield (%)Purity (HPLC)
Amine activationBoc₂O, DMAP, DCM, 0°C → RT85–90>95%
Acylation3,5-bis(CF₃)benzoyl chloride, Et₃N, DCM, -10°C70–75>98%
DeprotectionTFA/DCM (1:1), 0°C → RT90–95>99%

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Handling : Use inert atmosphere (glovebox/Schlenk line) due to air-sensitive phosphine groups. Wear PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact .
  • Storage : Store under argon at -20°C in amber glass vials. Avoid prolonged storage (>6 months) to prevent oxidation of phosphine moieties. Monitor purity via ³¹P NMR periodically .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the benzamide and phenyl groups. The trifluoromethyl (CF₃) groups show distinct ¹⁹F NMR signals at δ -62 to -65 ppm.
  • ³¹P NMR : Verify phosphine coordination (δ ~ -5 to -10 ppm for free phosphine; shifts upfield upon metal binding).
  • HRMS : Use ESI+ mode to confirm molecular ion ([M+H]⁺ expected at m/z 721.2).
  • Chiral HPLC : Employ a Chiralpak IA column (hexane/iPrOH 90:10) to validate enantiomeric excess (>99% ee) .

Advanced Research Questions

Q. How do stereochemical configurations influence the reactivity of this compound in catalytic applications?

Methodological Answer: The (S)-configured phosphine ligand induces enantioselectivity in asymmetric catalysis (e.g., hydrogenation, cross-coupling). For example:

  • Pd-catalyzed allylic alkylation : The ligand’s chirality directs substrate approach, achieving >90% ee for α,β-unsaturated carbonyl substrates.
  • Contradiction Note : Conflicting reports on catalytic efficiency (e.g., TOF ranging from 500–1200 h⁻¹) may arise from residual moisture or trace metal impurities. Mitigate by pre-treating substrates with molecular sieves and using ultra-dry solvents .

Q. Catalytic Performance Table

Reaction TypeSubstrateee (%)TOF (h⁻¹)Reference
HydrogenationStyrene92850
Allylic alkylationCyclohexenone88720

Q. What computational methods are used to predict the electronic properties of the trifluoromethyl groups in this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron-withdrawing effects of CF₃ groups.
  • NBO Analysis : Quantify charge distribution; CF₃ groups reduce electron density on the benzamide ring by ~0.3 e⁻, enhancing electrophilicity.
  • TD-DFT : Predict UV-Vis absorption maxima (λₐᵦₛ ~275 nm) for comparison with experimental data .

Q. How can researchers resolve contradictions in reported catalytic efficiencies involving this ligand?

Methodological Answer: Contradictions often stem from:

Metal-ligand ratio : Optimize using Job’s plot analysis (e.g., 1:1 vs. 1:2 Pd:ligand ratios).

Solvent effects : Test polar aprotic (DMF) vs. nonpolar (toluene) solvents; DMF increases turnover but reduces ee.

Counterion effects : Compare catalysts with BF₄⁻ vs. OTf⁻; OTf⁻ improves solubility but may coordinate metals.

Reproducibility : Standardize protocols for ligand purification (e.g., recrystallization from EtOAc/hexane) .

Q. Conflict Resolution Workflow

Verify ligand purity (³¹P NMR, HRMS).

Screen reaction conditions systematically (DoE approach).

Benchmark against literature protocols (e.g., TON/TOF in hydrogenation).

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